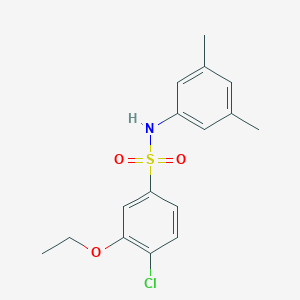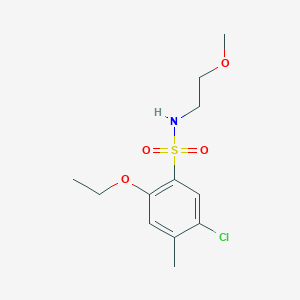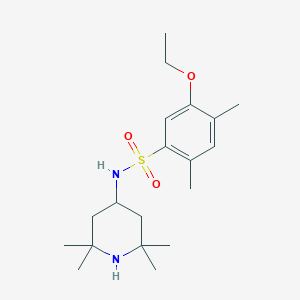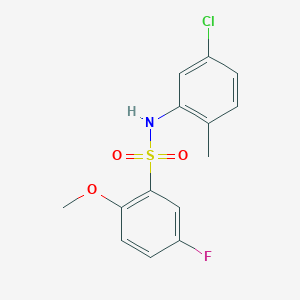
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains two bromine atoms and a benzodioxole ring, which makes it a unique and interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and cell division. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide and its derivatives, which could lead to the development of new drugs for cancer and Alzheimer's disease. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide as an antifungal and antibacterial agent warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H11Br2NO4S |
Poids moléculaire |
449.1 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C14H11Br2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
Clé InChI |
XICRUFDSMPQMHT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)





